

Technical Support Center: (5-Morpholin-4-ylpentyl)amine Optimization

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Compound of Interest

Compound Name: (5-Morpholin-4-ylpentyl)amine

CAS No.: 39793-32-3

Cat. No.: B1609626

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Ticket ID: #MPH-5582-STAB Subject: Stability Enhancement & Troubleshooting Guide for **(5-Morpholin-4-ylpentyl)amine** Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

(5-Morpholin-4-ylpentyl)amine is a critical bifunctional building block often used as a linker in PROTACs or as a side-chain in kinase inhibitors. However, users frequently report instability manifesting as hygroscopic deliquescence (turning into a sticky oil) or metabolic lability (rapid clearance in vivo).

This guide addresses these issues through two distinct approaches:

- Formulation Engineering: Converting the free base to a salt form for physical storage stability.
- Structural Modification: Deuteration or fluorination to block metabolic soft spots.

Module 1: Physical Stability (Storage & Handling)

The Issue: "My solid powder turned into a yellow oil overnight."

Root Cause Analysis: The free base of **(5-Morpholin-4-ylpentyl)amine** contains a primary amine (

) and a morpholine tertiary amine (

). Primary alkyl amines are aggressive nucleophiles that react with atmospheric

and moisture to form carbamates and bicarbonate salts. This process disrupts the crystal lattice, leading to deliquescence (absorbing moisture until it dissolves).

The Solution: Hydrochloride Salt Formation

Protonating the nitrogen centers removes their nucleophilicity, rendering them inert to atmospheric

and stabilizing the solid state via ionic lattice energy.

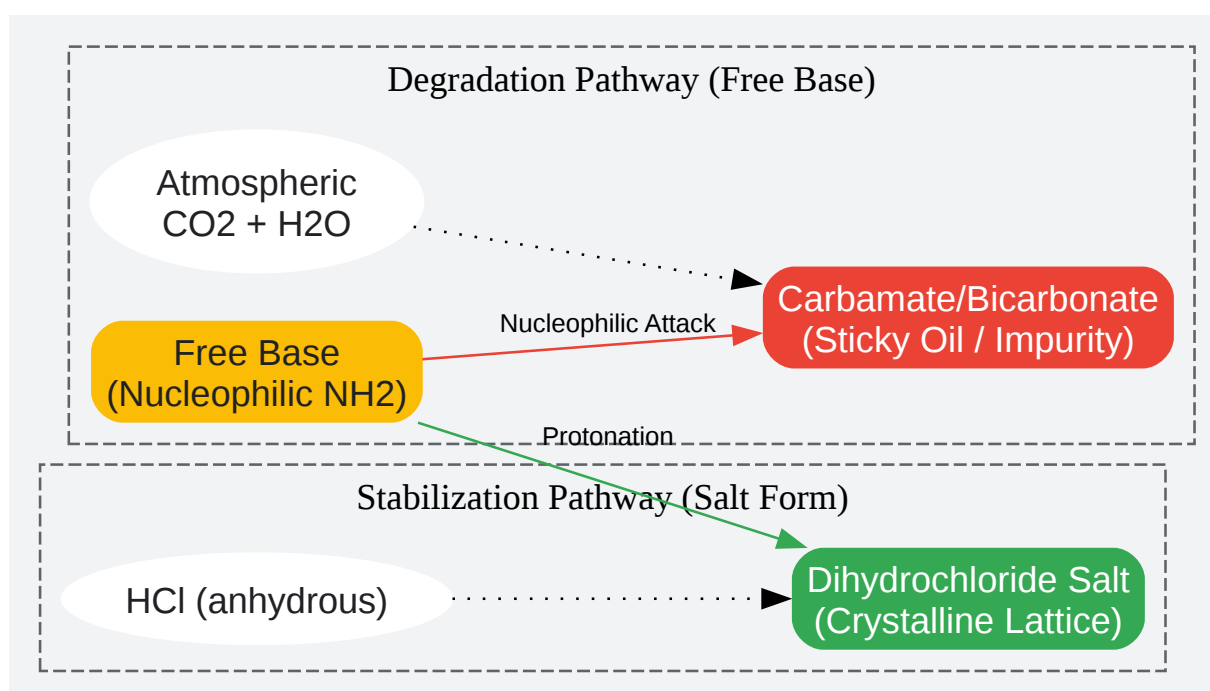
Protocol: Synthesis of (5-Morpholin-4-ylpentyl)amine Dihydrochloride

Prerequisites: Perform in a fume hood. Use anhydrous solvents.^[1]

- Dissolution: Dissolve 1.0 equivalent of **(5-Morpholin-4-ylpentyl)amine** free base in a minimal volume of anhydrous Ethanol (EtOH) or Isopropanol (IPA).
 - Note: Avoid chlorinated solvents if possible to prevent potential alkylation side reactions over long periods, though DCM is acceptable for immediate precipitation.
- Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.2 to 2.5 equivalents of 4M HCl in Dioxane (or Et₂O).
 - Observation: A white precipitate should form immediately. The slight excess ensures both the morpholine and primary amine are protonated.

- Crystallization: Stir at 0°C for 30 minutes. If the precipitate is gummy, add Diethyl Ether (Et₂O) or MTBE as an anti-solvent to force crystallization.
- Isolation: Filter the solid under inert gas (Nitrogen/Argon) to avoid moisture absorption during filtration. Wash the cake 3x with cold Et₂O.
- Drying: Dry under high vacuum (< 1 mbar) at 40°C for 4 hours. Store in a desiccator.

Diagram: Degradation vs. Stabilization Mechanism



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Figure 1: The primary amine attacks atmospheric CO₂ to form unstable carbamates. Protonation with HCl locks the lone pair, preventing this reaction.

Module 2: Metabolic Stability (In Vivo Optimization)

The Issue: "The compound is cleared rapidly by microsomes (High Intrinsic Clearance)."

Root Cause Analysis: The morpholine ring is a notorious "soft spot" for metabolic oxidation. Cytochrome P450 (CYP450) enzymes typically attack the C-H bonds adjacent to the oxygen or

nitrogen (positions 2, 3, 5, or 6), leading to hydroxylation, ring opening, and subsequent clearance.

The Solution: Deuteration (Kinetic Isotope Effect)

Replacing hydrogen atoms with deuterium (

) on the morpholine ring strengthens the C-H bond (C-D bonds are ~6-10x stronger). This makes the bond cleavage step rate-limiting, significantly extending the half-life (

) without altering the compound's binding affinity or lipophilicity.

Protocol: Strategic Modification

Option A: Full Deuteration (Morpholine-

)[2]

- Modification: Replace the morpholine moiety with Morpholine-

.

- Impact: Maximal protection against metabolic oxidation at all ring positions.

- Sourcing: Morpholine-

is commercially available and can be substituted directly in the

alkylation step used to synthesize the parent compound.

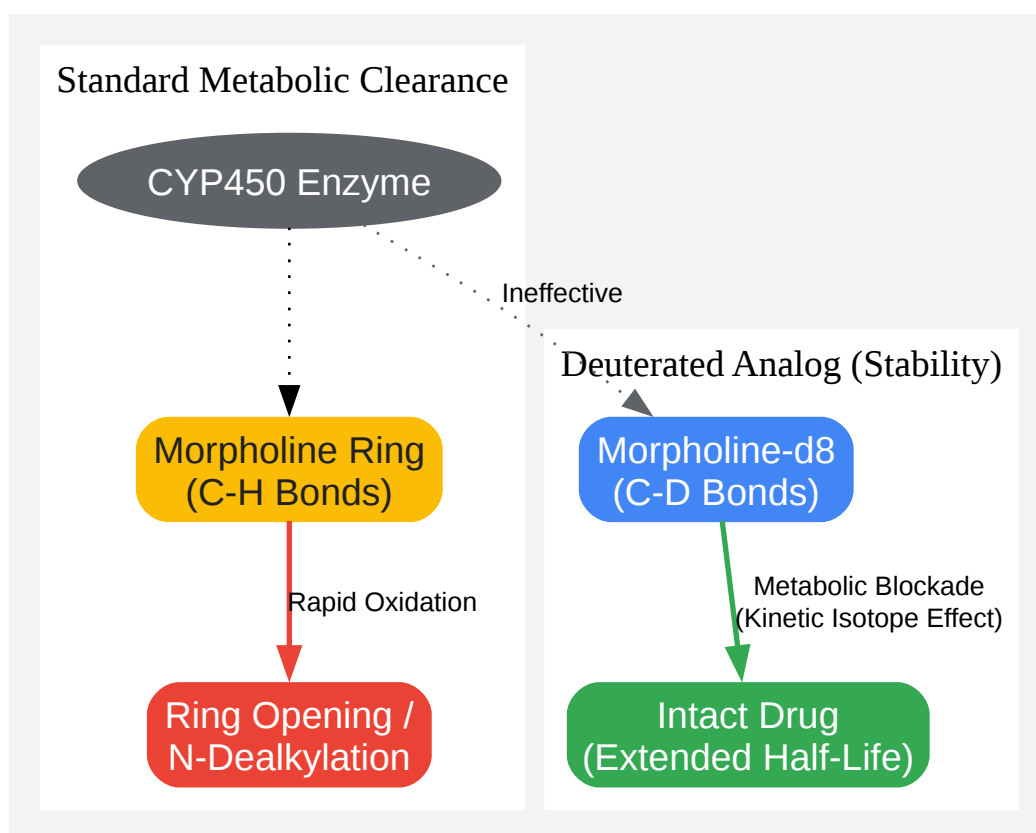
Option B: Fluorination (Bioisostere)

- Modification: Introduce fluorine atoms (e.g., 2,2-difluoromorpholine).
- Impact: Fluorine strongly withdraws electrons and sterically blocks CYP access.
- Trade-off: Unlike deuteration, fluorination will alter the

(lowering it) and lipophilicity (

), potentially affecting target binding. Deuteration is preferred if binding affinity must be conserved exactly.

Diagram: Metabolic Stabilization Strategy



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Figure 2: CYP450 enzymes rapidly oxidize C-H bonds in morpholine. Deuteration (C-D) creates a stronger bond, resisting enzymatic cleavage.

Module 3: Chemical Reactivity (N-Oxide Formation)

The Issue: "I see an M+16 peak in my LCMS."

Root Cause Analysis: Morpholine is a tertiary amine prone to N-oxidation by atmospheric oxygen or peroxides found in aged solvents (like THF or Dioxane). The M+16 peak corresponds to the N-Oxide derivative.

Troubleshooting Steps:

- Solvent Check: Ensure all ether-based solvents (THF, Dioxane, Ether) are peroxide-free. Test with starch-iodide paper.
- Storage: Store the free base under Argon/Nitrogen.
- Salt Form: As detailed in Module 1, the salt form is resistant to N-oxidation because the lone pair involved in the oxidation is tied up in the ionic bond with the acid.

Comparison of Forms

Feature	Free Base	Dihydrochloride Salt	Deuterated Analog ()
Physical State	Oil / Low-melting solid	Crystalline Solid	Same as non-deuterated
Hygroscopicity	High (Deliquescent)	Low (Stable)	Same as non-deuterated
Shelf Life	Weeks (requires -20°C)	Years (RT or 4°C)	Same as non-deuterated
Metabolic Stability	Low (Rapid clearance)	Low (Rapid clearance)	High (Resistant)
Solubility	Organic solvents (DCM, MeOH)	Water, DMSO, MeOH	Same as non-deuterated

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